molecular formula C18H17N3OS B1208066 6,7-dihydro-2-[4-(methylsulfinyl)phenyl]-3-(4-pyridinyl)-5h-pyrrolo[1,2-a]imidazole CAS No. 122454-69-7

6,7-dihydro-2-[4-(methylsulfinyl)phenyl]-3-(4-pyridinyl)-5h-pyrrolo[1,2-a]imidazole

Número de catálogo: B1208066
Número CAS: 122454-69-7
Peso molecular: 323.4 g/mol
Clave InChI: KSEJZTWORQXILM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

SKF-105809 es un fármaco de molécula pequeña desarrollado inicialmente por GSK Plc. Funciona como un inhibidor dual de la lipooxigenasa y la ciclooxigenasa, que median el metabolismo del ácido araquidónico. Este compuesto ha demostrado actividad antiinflamatoria en modelos de inflamación en roedores .

Métodos De Preparación

Las rutas sintéticas y las condiciones de reacción para SKF-105809 no están ampliamente documentadas en fuentes públicas. se sabe que el compuesto es una molécula pequeña con la fórmula molecular C18H17N3OS

Análisis De Reacciones Químicas

SKF-105809 experimenta varias reacciones químicas, principalmente involucrando sus grupos funcionales. Como inhibidor dual, interactúa con las enzimas involucradas en el metabolismo del ácido araquidónico. El compuesto puede sufrir reacciones de oxidación y reducción, así como reacciones de sustitución que involucran su núcleo heterocíclico. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y catalizadores que facilitan la formación de los productos deseados .

Comparación Con Compuestos Similares

SKF-105809 es único en su inhibición dual de las enzimas lipooxigenasa y ciclooxigenasa. Los compuestos similares incluyen otros inhibidores de estas enzimas, como zileutón (un inhibidor de la lipooxigenasa) y fármacos antiinflamatorios no esteroideos (AINE) como ibuprofeno y aspirina (inhibidores de la ciclooxigenasa). La acción inhibitoria dual de SKF-105809 proporciona un efecto antiinflamatorio más amplio en comparación con los inhibidores de un solo objetivo .

Actividad Biológica

The compound 6,7-dihydro-2-[4-(methylsulfinyl)phenyl]-3-(4-pyridinyl)-5H-pyrrolo[1,2-a]imidazole is a notable member of the pyrrolo[1,2-a]imidazole family, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of This compound can be represented as follows:

C17H16N2O2S\text{C}_{17}\text{H}_{16}\text{N}_2\text{O}_2\text{S}

This compound features a pyrrolo[1,2-a]imidazole core with a methylsulfinyl group and a pyridine moiety, which are crucial for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives of pyrrolo[1,2-a]imidazole have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity Evaluation

A study conducted on a series of pyrrolo[1,2-a]imidazole derivatives demonstrated that modifications at the 4-position of the phenyl ring significantly enhanced cytotoxicity against A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines. The most active compound exhibited an IC50 value lower than that of the standard drug doxorubicin, indicating potent anticancer activity .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Research indicates that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups in the structure enhances this activity.

Table 1: Antimicrobial Activity of Pyrrolo[1,2-a]imidazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
AE. coli32 µg/mL
BS. aureus16 µg/mL
CP. aeruginosa64 µg/mL

Neuroprotective Effects

This compound has also been investigated for neuroprotective effects. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced apoptosis.

The neuroprotective mechanism is believed to involve the modulation of signaling pathways associated with oxidative stress and inflammation. Specifically, it may inhibit the activation of pro-inflammatory cytokines and enhance antioxidant defenses within neuronal cells.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing this compound, and what are their mechanistic considerations?

The synthesis of pyrroloimidazole derivatives typically employs cyclocondensation or transition-metal-catalyzed cyclization. For the target compound, a two-step approach is suggested:

  • Step 1 : Construct the pyrroloimidazole core via [3+2] cycloaddition between a substituted imidazole and an α,β-unsaturated carbonyl precursor under basic conditions (e.g., KOtBu in DMF) .
  • Step 2 : Introduce the 4-(methylsulfinyl)phenyl and 4-pyridinyl substituents via Suzuki-Miyaura coupling using Pd(PPh₃)₄ as a catalyst. The methylsulfinyl group requires oxidation of a methylthio precursor using m-CPBA .
    Key Considerations : Monitor reaction temperature (<80°C) to prevent sulfoxide decomposition and use anhydrous solvents to avoid side reactions.

Q. What spectroscopic and crystallographic methods are optimal for structural characterization?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d₆ to resolve aromatic protons (δ 7.2–8.5 ppm) and confirm substituent regiochemistry. The methylsulfinyl group shows distinct splitting patterns due to chiral sulfur .
  • X-ray Crystallography : Single-crystal analysis (e.g., using Cu-Kα radiation) reveals bond angles (e.g., N1–C3–C4 = 111.13°) and hydrogen-bonding interactions critical for conformational stability .
  • IR Spectroscopy : Confirm sulfinyl (S=O) stretching at ~1040–1070 cm⁻¹ and pyridinyl C=N vibrations at ~1600 cm⁻¹ .

Q. What safety protocols are essential for handling this compound?

  • Storage : Store in amber glass vials under inert gas (N₂/Ar) at 2–8°C to prevent sulfoxide degradation. Avoid contact with reducing agents or moisture .
  • Exposure Mitigation : Use explosion-proof fume hoods (due to flammable byproducts) and PPE (nitrile gloves, safety goggles). In case of inhalation, administer 100% O₂ and monitor for pulmonary edema .

Advanced Research Questions

Q. How does the methylsulfinyl substituent influence electronic properties and target binding?

The methylsulfinyl group acts as a hydrogen-bond acceptor and modulates electron density:

  • Computational Analysis : DFT calculations (B3LYP/6-31G*) show increased electron-withdrawing effects on the phenyl ring, enhancing binding to kinase active sites (e.g., p38 MAPK) .
  • Structure-Activity Relationship (SAR) : Replace sulfinyl with sulfone or methylthio to assess potency. For example, sulfone derivatives exhibit reduced solubility but improved thermal stability .

Q. How can contradictory biological activity data across studies be resolved?

Discrepancies in IC₅₀ values (e.g., p38 MAPK inhibition) may arise from:

  • Assay Conditions : Variations in ATP concentration (10–100 μM) or incubation time (30–60 min) significantly alter results. Standardize protocols using pre-phosphorylated kinase .
  • Enantiomeric Purity : The chiral sulfinyl group requires chiral HPLC (Chiralpak AD-H column) to separate R/S enantiomers, as their activities may differ by >10-fold .

Q. What computational tools predict off-target interactions or metabolic pathways?

  • Docking Simulations : Use AutoDock Vina with p38 MAPK (PDB: 1A9U) to identify potential off-targets (e.g., JNK kinases).
  • Metabolism Prediction : CYP3A4-mediated sulfoxide reduction is predicted via SwissADME. Validate with hepatic microsome assays (rat/human) .

Q. What strategies improve enantiomeric purity during synthesis?

  • Chiral Auxiliaries : Use (R)-BINOL-derived catalysts in asymmetric oxidations to achieve >90% ee .
  • Kinetic Resolution : Employ lipase enzymes (e.g., Candida antarctica) to hydrolyze undesired enantiomers .

Propiedades

Número CAS

122454-69-7

Fórmula molecular

C18H17N3OS

Peso molecular

323.4 g/mol

Nombre IUPAC

2-(4-methylsulfinylphenyl)-3-pyridin-4-yl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

InChI

InChI=1S/C18H17N3OS/c1-23(22)15-6-4-13(5-7-15)17-18(14-8-10-19-11-9-14)21-12-2-3-16(21)20-17/h4-11H,2-3,12H2,1H3

Clave InChI

KSEJZTWORQXILM-UHFFFAOYSA-N

SMILES

CS(=O)C1=CC=C(C=C1)C2=C(N3CCCC3=N2)C4=CC=NC=C4

SMILES canónico

CS(=O)C1=CC=C(C=C1)C2=C(N3CCCC3=N2)C4=CC=NC=C4

Sinónimos

6,7-dihydro-2-(4-(methylsulfinyl)phenyl)-3-(4-pyridyl)-5(1H)-pyrrolo(1,2-a)imidazole
SK and F 105809
SKF-105809

Origen del producto

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 5.0 g (16.3 mmoles) of 2-(4-methylthiophenyl)-3-(4-pyridyl)-6,7-dihydro [5H]-pyrrolo[1,2 a]imidazole of Example 3 dissolved in 75 ml of chloroform, chilled in an ice bath, was added dropwise a solution of 3.30 g (16.3 mmoles) of 85% 3-chloroperbenzoic acid in chloroform. After stirring at 25° C. overnight, the reaction mixture was washed with 5% sodium carbonate, dried over anhydrous potassium carbonate, and stripped in vacuo. The residue was flash chromatographed on silica eluting with 5 to 10% methanol in methylene chloride: 2-propanol (9:1). The solvent was removed in vacuo and the residue recrystallized from ethyl acetate to give the desired titled compound, mp 163.5-165.5° C. 1H NMR (360 MHz, CDCl3) δ8.62 (2H,d), 7.68 (2H,d), 7.57 (2H,d), 7 25 (2H,d), 4.05 (2H,t), 3.02 (2H,t), 2.72 (s) superimposed upon 2.69 (m) (5H total). Mass Spec. (CI) (M+H) 324 (MW=323).
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.